Ethyltrioctylphosphonium bromide

Description

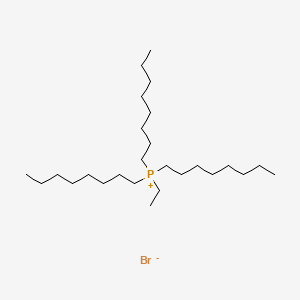

Structure

2D Structure

Properties

IUPAC Name |

ethyl(trioctyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.BrH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDUDQJRUPFUMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886192 | |

| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-37-8 | |

| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56022-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056022378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, ethyltrioctyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltrioctylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Quaternary Phosphonium Salts

A focus on Ethyltrioctylphosphonium Bromide and its Analogue Ethyltriphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the physical properties of this compound is limited. The U.S. Environmental Protection Agency lists its molecular formula as C26H56P·Br and molecular weight as 479.61 g/mol [1]. Due to the scarcity of further data, this guide will provide a comprehensive overview of the physical properties of a closely related and well-documented analogue, ethyltriphenylphosphonium bromide. This will be supplemented with general experimental protocols applicable to the characterization of such quaternary phosphonium salts.

Introduction to Quaternary Phosphonium Salts

Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R4P]+X−. These salts have found wide applications as phase-transfer catalysts, intermediates in organic synthesis (such as in the Wittig reaction), and as components of ionic liquids[2][3][4]. Their physical properties, such as melting point, solubility, and thermal stability, are crucial for their application and are determined by the nature of the organic substituents (R) and the counter-ion (X−).

Physical Properties of Ethyltriphenylphosphonium Bromide

Ethyltriphenylphosphonium bromide (ETPB) is a white to off-white crystalline powder that is stable under normal conditions but may decompose when exposed to strong oxidizing agents[2][3][5]. It is also noted to be hygroscopic[5][6].

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of ethyltriphenylphosphonium bromide.

| Physical Property | Value |

| Molecular Formula | C20H20BrP[7] |

| Molecular Weight | 371.25 g/mol [7] |

| Melting Point | 203-206 °C[8], 209-211°C[2] |

| Boiling Point | Decomposes before boiling[2] |

| Density | 1.38 g/cm³ at 20°C[9] |

| Flash Point | 260 °C[5] |

| Solubility in Water | Soluble[6][10] |

| Solubility in Organic Solvents | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile[2] |

Experimental Protocols for Determining Physical Properties

While specific experimental protocols for this compound are not available, the following are general methodologies for determining the key physical properties of organic salts.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range[11][12].

Capillary Method:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end[13][14].

-

Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath, and a thermometer[11][12].

-

Heating: The sample is heated at a controlled rate[13]. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement[12].

-

Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range[14].

Solubility Determination

Solubility is a fundamental property that dictates the suitability of a solvent for a reaction or purification process.

Shake-Flask Method:

This is a widely used method for determining equilibrium solubility[15].

-

Sample Preparation: An excess amount of the solid is added to a known volume of the solvent in a flask[16].

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[16][17].

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation[18].

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as spectroscopy, chromatography, or gravimetric analysis after solvent evaporation[16][17].

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the searched literature regarding signaling pathways or specific experimental workflows involving this compound.

General Synthesis Workflow for Quaternary Phosphonium Salts

Quaternary phosphonium salts are typically synthesized via the alkylation of tertiary phosphines. The following diagram illustrates a general workflow for this type of synthesis.

Caption: General synthesis workflow for a quaternary phosphonium salt.

This generalized workflow is based on typical synthesis procedures for similar compounds, such as the reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene, followed by heating under reflux[19][20]. The product is then isolated through precipitation, filtration, washing, and drying[19][20].

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. adpharmachem.com [adpharmachem.com]

- 3. thechemco.com [thechemco.com]

- 4. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 7. chemicalbull.com [chemicalbull.com]

- 8. SEAVALOUR - Ethyl Tri Phenyl Phosphonium Bromide (ETPBr) [seavalour.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. byjus.com [byjus.com]

- 15. researchgate.net [researchgate.net]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

- 18. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 19. Page loading... [guidechem.com]

- 20. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyltrioctylphosphonium Bromide: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and bonding of ethyltrioctylphosphonium bromide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of phosphonium salt chemistry and draws comparisons with the well-characterized analogue, ethyltriphenylphosphonium bromide.

Chemical Structure

This compound is a quaternary phosphonium salt. Its structure consists of a central phosphorus atom bonded to one ethyl group and three octyl groups, forming a positively charged phosphonium cation. This cation is ionically bonded to a bromide anion.

Molecular Formula: C26H56PBr

Molecular Weight: 479.61 g/mol [1]

The phosphorus atom in the ethyltrioctylphosphonium cation adopts a tetrahedral geometry, with the ethyl and three octyl chains extending outwards. The long alkyl chains contribute to the compound's lipophilic character.

Caption: Chemical structure of this compound.

Chemical Bonding

The bonding in this compound is characterized by two primary interactions:

-

Covalent Bonding: Within the ethyltrioctylphosphonium cation, the phosphorus atom forms four single covalent bonds with carbon atoms (one from the ethyl group and three from the octyl groups). The carbon atoms within the alkyl chains are connected by single covalent bonds, and each carbon is also covalently bonded to hydrogen atoms. These P-C and C-C bonds are strong and define the geometry of the cation.

-

Ionic Bonding: A strong electrostatic attraction exists between the positively charged phosphonium cation ([P(C2H5)(C8H17)3]+) and the negatively charged bromide anion (Br-). This ionic bond is the primary force holding the salt together in its crystal lattice.

In addition to these primary bonding types, weaker non-covalent interactions, such as van der Waals forces between the long octyl chains, play a significant role in the physical properties of the compound, including its melting point and solubility.

Physicochemical Properties

| Property | This compound (Predicted) | Ethyltriphenylphosphonium Bromide (Experimental) |

| Appearance | White to off-white solid or waxy solid | White to off-white crystalline powder |

| Melting Point (°C) | Likely lower than the triphenyl analogue due to less efficient crystal packing of the long alkyl chains. | 203-209 |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene) and some polar aprotic solvents. Limited solubility in water. | Soluble in polar organic solvents (e.g., methanol, acetonitrile), slightly soluble in water. |

| Thermal Stability | Expected to be thermally stable under normal conditions. | Decomposes before boiling. |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of quaternary phosphonium salts is the reaction of a tertiary phosphine with an alkyl halide. The following protocol describes a plausible synthesis for this compound.

Reaction: P(C8H17)3 + CH3CH2Br → [P(C2H5)(C8H17)3]+Br-

Materials:

-

Trioctylphosphine

-

Ethyl bromide

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve trioctylphosphine in anhydrous toluene.

-

Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as 31P NMR spectroscopy, observing the disappearance of the trioctylphosphine signal and the appearance of a new signal corresponding to the phosphonium salt.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of a good solvent and a poor solvent) to yield the pure this compound.

Caption: A logical workflow for the synthesis of this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Would show characteristic signals for the ethyl and octyl protons. The protons on the α-carbon of the alkyl chains (adjacent to the phosphorus) would be expected to appear as a multiplet and be shifted downfield due to the deshielding effect of the positively charged phosphorus atom.

-

13C NMR: Would display distinct signals for the carbon atoms of the ethyl and octyl groups. The α-carbons would show a downfield shift.

-

31P NMR: A single peak in the phosphonium salt region would confirm the formation of the product. The chemical shift would be indicative of the quaternary phosphonium environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for detecting the ethyltrioctylphosphonium cation.

Conclusion

This compound is a quaternary phosphonium salt with a structure dominated by a tetrahedral phosphonium cation and an associated bromide anion. The bonding is a combination of strong covalent bonds within the cation and a primary ionic interaction between the cation and anion. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably predicted based on the well-established chemistry of other phosphonium salts. The synthetic route via quaternization of trioctylphosphine is a standard and reliable method for its preparation. Further research to fully characterize this compound would be valuable for its potential applications in various fields, including as a phase-transfer catalyst, ionic liquid, or in materials science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyltrioctylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt. While specific experimental data for this compound is not extensively available in public literature, this document outlines a generalized synthesis protocol based on established methods for analogous compounds. It further details the expected characterization techniques and their anticipated outcomes, offering a predictive profile of the molecule.

Introduction

This compound belongs to the class of quaternary phosphonium salts, which are compounds characterized by a central phosphorus atom bonded to four organic substituents and associated with a counter-ion, in this case, bromide. These salts are analogous to quaternary ammonium compounds and have garnered interest for their potential applications as phase transfer catalysts, ionic liquids, and biocides, owing to their thermal stability and tunable properties based on the nature of the alkyl or aryl groups attached to the phosphorus atom.[1] The long octyl chains in this compound are expected to impart significant lipophilicity to the cation.

Synthesis of this compound

The synthesis of quaternary phosphonium salts is typically achieved through the quaternization of a tertiary phosphine with an alkyl halide.[2] In the case of this compound, the reaction involves the nucleophilic attack of the phosphorus atom of trioctylphosphine on the electrophilic carbon atom of ethyl bromide.

Generalized Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar quaternary phosphonium salts.[1][3][4] Optimization of reaction time, temperature, and solvent may be necessary to achieve high yields and purity.

Materials:

-

Trioctylphosphine

-

Ethyl bromide

-

Anhydrous toluene (or another suitable inert solvent such as acetonitrile or ethanol)[3]

-

Nitrogen or Argon gas

-

Standard reflux apparatus

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar is charged with trioctylphosphine and anhydrous toluene under an inert atmosphere. The use of an inert atmosphere is recommended to prevent the potential oxidation of the phosphine.[2]

-

Addition of Alkyl Halide: Ethyl bromide (typically in a slight molar excess) is added to the stirred solution.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product, as many phosphonium salts are insoluble in nonpolar solvents at room temperature.

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by washing with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) may be employed for further purification.

-

Drying: The purified this compound is dried in a vacuum oven to remove any residual solvent.

Caption: Generalized workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques. The following sections detail the expected characterization data based on analogous compounds.

Physical Properties

The physical properties of this compound are expected to be similar to other long-chain quaternary phosphonium salts.

| Property | Expected Value/Appearance |

| Appearance | White to off-white solid or a viscous liquid (ionic liquid) |

| Molecular Formula | C26H56PBr |

| Molecular Weight | 479.61 g/mol |

| Melting Point | Expected to be relatively low, potentially below 100 °C |

| Solubility | Likely soluble in polar organic solvents and sparingly soluble in water and non-polar hydrocarbons. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and octyl groups attached to the phosphorus atom. The methylene protons of the ethyl group adjacent to the phosphorus will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The octyl chain protons will exhibit signals in the aliphatic region, with the terminal methyl group appearing as a triplet.

-

13C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the ethyl and octyl chains. The carbon atoms directly bonded to the phosphorus will show coupling (1JP-C).

-

31P NMR: The phosphorus-31 NMR spectrum is a key technique for characterizing phosphonium salts. A single resonance is expected in the typical chemical shift range for quaternary phosphonium salts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations from the long alkyl chains. Characteristic P-C vibrations may also be observed.[5][6] The absence of a P-H stretching band will confirm the quaternary nature of the phosphorus atom.

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic compounds like phosphonium salts.[7][8][9] In the positive ion mode, the spectrum should prominently feature the ethyltrioctylphosphonium cation ([C26H56P]+) at m/z corresponding to its molecular weight (399.42 g/mol ). In the negative ion mode, the bromide anion would be detected.

Logical Relationships and Potential Applications

While no specific signaling pathways involving this compound have been documented, quaternary phosphonium salts, in general, are known to interact with biological membranes due to their amphiphilic nature.[10] This interaction is a key factor in their antimicrobial activity. The logical relationship for its general application as a biocide can be visualized as follows:

Caption: Postulated mechanism of antimicrobial action for quaternary phosphonium salts.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in drug development and materials science. Although specific experimental data for this compound is limited, the generalized protocols and predicted characterization profiles presented here, based on well-established chemical principles and data from analogous compounds, offer a robust starting point for its synthesis and subsequent investigation. Further research is warranted to explore the specific properties and potential applications of this long-chain quaternary phosphonium salt.

References

- 1. Page loading... [guidechem.com]

- 2. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 4. biomedres.us [biomedres.us]

- 5. arpnjournals.org [arpnjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. web.uvic.ca [web.uvic.ca]

- 10. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ethyltrioctylphosphonium Bromide (CAS: 56022-37-8): A Technical Guide for Researchers

An In-depth Examination of a Versatile Quaternary Phosphonium Salt

Ethyltrioctylphosphonium bromide, a quaternary phosphonium salt with the CAS number 56022-37-8, is a compound of interest in various chemical research and development sectors. Its molecular structure, featuring a central phosphorus atom bonded to one ethyl group and three octyl chains, imparts unique properties that make it a valuable component in applications ranging from catalysis to the formulation of ionic liquids. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to this compound, aimed at researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, by examining data for structurally similar compounds, such as other alkyltrioctylphosphonium salts, we can infer its likely characteristics. The fundamental properties are summarized below.

| Property | Value | Source/Analogue |

| CAS Number | 56022-37-8 | - |

| Molecular Formula | C26H56PBr | [1] |

| Molecular Weight | 479.61 g/mol | [1] |

| Melting Point | Not available. Other long-chain tetraalkylphosphonium bromides are typically solids with melting points below 100 °C. For example, Tetraoctylphosphonium bromide has a melting point of 75 - 80 °C. | Inferred from Tetraoctylphosphonium Bromide[2] |

| Boiling Point | Decomposes before boiling. | General property of ionic salts |

| Density | Not available. The density of similar phosphonium ionic liquids is typically slightly less than 1 g/mL. For example, Trihexyltetradecylphosphonium bromide has a density of 0.96 g/mL. | Inferred from Trihexyltetradecylphosphonium bromide |

| Solubility | Expected to be soluble in many organic solvents like dichloromethane and chloroform, with limited solubility in water. | Inferred from Tetraoctylphosphonium Bromide[2] |

Applications in Research and Development

Quaternary phosphonium salts are a well-established class of compounds with diverse applications. While specific studies on this compound are limited, its structural features suggest its utility in the following areas:

-

Phase-Transfer Catalysis: Like other quaternary ammonium and phosphonium salts, this compound is expected to function as an effective phase-transfer catalyst (PTC).[3] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[3] The lipophilic nature of the three octyl chains would enhance its solubility in organic solvents, making it suitable for a variety of organic transformations.[4]

-

Ionic Liquids: Phosphonium salts with long alkyl chains are known to form ionic liquids (ILs), which are salts that are liquid at or near room temperature.[5][6] These materials are of great interest as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.[5][6] A study on a series of alkyltrioctylphosphonium chlorides demonstrates that the physical properties can be tuned by varying the length of the fourth alkyl chain.[5][7]

-

Nanoparticle Synthesis: Trioctylphosphine, a precursor to this compound, is widely used as a stabilizing agent in the synthesis of nanoparticles.[8][9] Phosphonium salts can also play a role in the stabilization of nanoparticles, and their properties can influence the size and dispersibility of the resulting nanomaterials.[10]

-

Potential Antimicrobial Agents: Research has indicated that some long-chain phosphonium ionic liquids exhibit antibacterial activity.[11] The lipophilic character of the alkyl chains allows these compounds to interact with and disrupt bacterial cell membranes.

Experimental Protocols

A general experimental protocol for the synthesis of alkyltrioctylphosphonium salts can be adapted for the preparation of this compound. The fundamental reaction is the quaternization of trioctylphosphine with an ethyl halide.

Synthesis of this compound (General Procedure)

This procedure is based on the general synthesis of alkyltrioctylphosphonium halides.[5][10][12]

Materials:

-

Trioctylphosphine (TOP)

-

Ethyl bromide

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylphosphine in an appropriate volume of anhydrous solvent under an inert atmosphere.

-

Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system or by washing with a non-polar solvent to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]

-

Storage: Keep the container tightly closed in a dry and cool place.[15] Phosphonium salts can be hygroscopic.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Some phosphonium salts are toxic to aquatic life.[13][15]

Diagrams

Caption: Synthetic workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetraoctylphosphonium Bromide Supplier | Long-Chain PTC Salt [sx-chem.ltd]

- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. archives.federalregister.gov [archives.federalregister.gov]

- 12. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. chemicalbull.com [chemicalbull.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Analysis of Ethyltrioctylphosphonium Bromide: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to one ethyl group and three octyl chains, with a bromide counterion. This structure imparts amphiphilic properties, making it a compound of interest in various applications, including as a phase-transfer catalyst, an ionic liquid, and a surfactant. A thorough understanding of its chemical structure and purity is paramount for its effective application and for ensuring reproducibility in experimental protocols. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the general experimental protocols for acquiring such data.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed spectroscopic data specifically for this compound. While data for structurally related phosphonium salts, such as those with different alkyl chains or phenyl groups, are more common, specific and verified spectra for this compound are not readily accessible. The data presented in this guide are therefore predictive, based on the known spectroscopic behavior of analogous compounds, and serve as a reference for researchers undertaking the characterization of this specific molecule.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.5 | m | 2H | P-CH₂-CH₃ |

| ~ 2.2 - 2.4 | m | 6H | P-(CH₂)₃-CH₃ |

| ~ 1.4 - 1.6 | m | 6H | P-CH₂-CH₂-(CH₂)₅-CH₃ |

| ~ 1.2 - 1.4 | m | 30H | P-(CH₂)₂-(CH₂)₅-CH₃ & P-CH₂-CH₃ |

| ~ 0.8 - 0.9 | t | 9H | P-(CH₂)₇-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 29 - 32 | -(CH₂)₅- |

| ~ 22.6 | -CH₂-CH₃ (octyl) |

| ~ 20 - 22 | P-CH₂-CH₂- |

| ~ 18 - 20 | P-CH₂- |

| ~ 14.1 | -CH₃ (octyl) |

| ~ 7 - 9 | P-CH₂-CH₃ |

| ~ 6 - 8 | P-CH₂-CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ +30 to +35 | [P(CH₂CH₃)(CH₂(CH₂)₆CH₃)₃]⁺ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2920 | Strong | C-H stretch (asymmetric, CH₃ & CH₂) |

| 2870 - 2850 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| ~ 720 | Weak | C-H rock (long chain CH₂) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| ~ 399.4 | [M-Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: A range appropriate for phosphonium salts (e.g., -50 to +50 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (ATR): Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode to detect the phosphonium cation.

-

Mass Range: A range that includes the expected mass of the cation (e.g., m/z 100-1000).

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion (cation) [M-Br]⁺.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Phosphonium Bromide Salts - Commercial Availability and Technical Data

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Ethyltrioctylphosphonium bromide" did not yield any commercially available products under this specific name. This suggests that it is either a non-standard chemical, a research compound not available in bulk, or potentially an incorrect nomenclature. This guide therefore provides an in-depth overview of commercially available and structurally related phosphonium bromide salts that may serve as viable alternatives in research and development.

Introduction to Phosphonium Salts

Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻, where R is an organic substituent and X⁻ is an anion, typically a halide. These salts are analogous to quaternary ammonium salts but often exhibit higher thermal stability. They find wide applications in organic synthesis, particularly as phase transfer catalysts, Wittig reagents, and as intermediates in the synthesis of pharmaceuticals and specialty chemicals. Their efficacy is often determined by the nature of the organic substituents, which influences their solubility, reactivity, and steric hindrance.

This guide focuses on the commercial availability and technical specifications of several long-chain and commonly used phosphonium bromide salts, providing a comparative overview for researchers.

Commercial Availability and Suppliers of Alternative Phosphonium Bromide Salts

While "this compound" appears not to be commercially available, several other phosphonium salts with long alkyl chains or ethyl groups are readily supplied by various chemical manufacturers. Below is a summary of some of these alternatives.

Table 1: Summary of Commercially Available Phosphonium Bromide Salts and Their Suppliers

| Chemical Name | CAS Number | Molecular Formula | Key Suppliers |

| Tetraoctylphosphonium bromide | 23906-97-0 | C₃₂H₆₈BrP | Sigma-Aldrich, Strem Chemicals[1], LookChem[2] |

| Tributyl-n-octylphosphonium Bromide | 57702-65-5 | C₂₀H₄₄BrP | PubChem[3] |

| Ethyltriphenylphosphonium bromide | 1530-32-1 | C₂₀H₂₀BrP | Sigma-Aldrich[4], Papchem Lifesciences[5], TCI Chemicals |

Technical Data of Phosphonium Bromide Salts

The physical and chemical properties of phosphonium salts are crucial for their application in specific experimental setups. The following table summarizes key technical data for the identified alternatives.

Table 2: Comparative Technical Data of Selected Phosphonium Bromide Salts

| Property | Tetraoctylphosphonium bromide | Tributyl-n-octylphosphonium Bromide | Ethyltriphenylphosphonium bromide |

| Molecular Weight | 563.76 g/mol [1] | 395.4 g/mol [3] | 371.25 g/mol [4][5][6] |

| Appearance | Solid | - | White to off-white crystalline powder[5][7] |

| Melting Point | 40-45 °C | - | 203-209 °C[4][5] |

| Solubility | Soluble in water (forms solutions with pH < 3) | - | Soluble in polar organic solvents like ethanol and methanol; slightly soluble in water.[5][7] |

| Purity | min. 95%[1] | - | ≥ 99%[4][5] |

| Key Applications | Catalyst in organic synthesis.[2] | Phase transfer catalyst | Wittig reagent, phase transfer catalyst, pharmaceutical intermediate.[5][6][7] |

Experimental Protocols: Synthesis of Phosphonium Salts

The synthesis of quaternary phosphonium salts generally involves the quaternization of a phosphine with an alkyl halide. Below is a representative protocol for the synthesis of a triphenylphosphonium bromide salt, which can be adapted for other phosphonium salts with appropriate modifications to starting materials and reaction conditions.

General Synthesis of an Alkyltriphenylphosphonium Bromide

This protocol is based on the synthesis of methyltriphenylphosphonium bromide.

Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻[8]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br)

-

Toluene (or another suitable solvent)

-

Reaction vessel (e.g., three-necked flask) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

In a reaction vessel, dissolve triphenylphosphine in toluene.

-

Slowly add methyl bromide to the solution. Note: Due to the low boiling point of methyl bromide, this reaction may need to be conducted in a pressure vessel for higher temperatures.[9]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 10 hours).[10]

-

Upon completion of the reaction, allow the mixture to cool to room temperature. A white solid precipitate should form.

-

Collect the solid product by filtration.

-

Wash the filter cake with a suitable solvent (e.g., toluene) to remove any unreacted starting materials.[10]

-

Dry the product in a vacuum oven at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved.[10]

Microwave-Assisted Synthesis of Benzyltriphenylphosphonium Bromide

Microwave irradiation offers an efficient alternative for the synthesis of phosphonium salts.

Reaction: Ph₃P + Br-CH₂-Ph → [Ph₃PCH₂-Ph]⁺Br⁻

Procedure:

-

A mixture of triphenylphosphine and benzyl bromide in a suitable solvent (e.g., THF) is placed in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).[11]

-

After cooling, the precipitated product is collected by filtration.

-

Recrystallization from a suitable solvent (e.g., CH₂Cl₂) can be performed to purify the product.[11]

Conceptual Diagrams

General Synthesis of a Quaternary Phosphonium Salt

The following diagram illustrates the general synthetic pathway for a quaternary phosphonium salt from a tertiary phosphine and an alkyl halide.

Caption: General synthesis of a quaternary phosphonium salt.

Workflow for Application as a Phase Transfer Catalyst

This diagram shows a typical workflow where a phosphonium salt is used as a phase transfer catalyst.

References

- 1. strem.com [strem.com]

- 2. Tetraoctylphosphonium bromide|lookchem [lookchem.com]

- 3. Tributyl-n-octylphosphonium Bromide | C20H44BrP | CID 22667357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyltriphenylphosphonium 99 1530-32-1 [sigmaaldrich.com]

- 5. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 6. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. adpharmachem.com [adpharmachem.com]

- 8. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 10. guidechem.com [guidechem.com]

- 11. biomedres.us [biomedres.us]

Ethyltrioctylphosphonium Bromide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Ethyltrioctylphosphonium Bromide as a Quaternary Phosphonium Salt.

Introduction

This compound is a quaternary phosphonium salt (QPS) that has garnered interest in various chemical and pharmaceutical applications. As a phase-transfer catalyst, it facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields. More recently, the unique properties of long-chain quaternary phosphonium salts have led to their exploration in the realm of drug development, particularly as potential drug delivery vehicles and as cytotoxic agents against cancer cells. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, applications in catalysis and drug development, and toxicological profile.

Physicochemical Properties

This compound is a salt consisting of a central phosphorus atom bonded to one ethyl group and three octyl groups, with a bromide anion. The long alkyl chains impart significant lipophilicity to the cation, influencing its solubility and interaction with biological membranes.

| Property | Value | Reference |

| Molecular Formula | C26H56PBr | [1] |

| Molecular Weight | 479.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol | [2] |

| Melting Point | 203–209°C (for the related ethyltriphenylphosphonium bromide) | [2] |

Synthesis of this compound

General Synthesis Reaction

The synthesis of this compound is achieved through the quaternization of trioctylphosphine with ethyl bromide. This is a nucleophilic substitution reaction where the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromide.

Experimental Protocol (General Procedure)

The following is a general experimental protocol for the synthesis of quaternary phosphonium salts, which can be adapted for the synthesis of this compound. Specific reaction conditions may require optimization.

Materials:

-

Trioctylphosphine

-

Ethyl bromide

-

Anhydrous toluene (or another suitable solvent like acetonitrile)

-

An inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for the inert gas. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with the inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reactant Addition:

-

In the flask, dissolve trioctylphosphine in anhydrous toluene.

-

Add ethyl bromide to the dropping funnel.

-

-

Reaction:

-

While stirring the phosphine solution, add the ethyl bromide dropwise from the dropping funnel at a controlled rate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, may precipitate out of the non-polar solvent. If so, collect the solid by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent).

-

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Applications in Research and Drug Development

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC). In a biphasic system (e.g., an aqueous and an organic phase), the phosphonium salt can transport a reactant from one phase to another where the reaction occurs. The lipophilic octyl chains facilitate the solubility of the cation in the organic phase, while the positive charge allows it to pair with an anionic reactant from the aqueous phase.

A patent describes the use of this compound as a catalyst in the reaction of alcohols and/or phenols with phosphorus pentasulfide[3][4]. In one example, 0.56 g of this compound was dissolved in an n-octanol/phenol mixture before the reaction to produce dithiophosphoric acids[3].

Potential in Drug Delivery and as a Cytotoxic Agent

Quaternary phosphonium salts, particularly those with lipophilic cations, have emerged as promising candidates in drug development for two primary reasons: their ability to target mitochondria and their inherent cytotoxicity against cancer cells.

4.2.1. Mitochondrial Targeting

Mitochondria possess a significant negative membrane potential across their inner membrane. This electrochemical gradient drives the accumulation of lipophilic cations, such as the ethyltrioctylphosphonium cation, within the mitochondrial matrix[5][6][7]. This property can be exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in various diseases, including cancer and neurodegenerative disorders.

4.2.2. Cytotoxicity against Cancer Cells

Several studies have demonstrated that long-chain quaternary phosphonium salts exhibit significant cytotoxic activity against various cancer cell lines[8][9]. The proposed mechanism involves the disruption of the mitochondrial membrane and the subsequent induction of apoptosis. The selective accumulation of these lipophilic cations in the mitochondria of cancer cells, which often have a higher mitochondrial membrane potential than normal cells, may contribute to their selective toxicity[8].

Toxicological Profile

The toxicological profile of this compound is not extensively documented in publicly available literature. However, data from related long-chain quaternary phosphonium salts can provide an indication of its potential hazards.

Cytotoxicity

Studies on various long-chain alkylphosphonium salts have shown potent cytotoxic effects against cancer cell lines. The cytotoxicity is influenced by the length of the alkyl chains, with longer chains generally leading to higher toxicity.

| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | <5 | 24 and 48 | [8] |

| Triphenylalkylphosphonium iodides (C1-C5 alkyl) | K562 | 6-10 | 48 | [7] |

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a critical parameter for assessing the biocompatibility of compounds intended for intravenous administration. An in vitro hemolysis assay is a standard method to evaluate this.

General Hemolysis Assay Protocol:

-

Prepare Erythrocyte Suspension: Obtain fresh whole blood and wash the erythrocytes with a buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension to remove plasma and other components. Prepare a diluted suspension of the washed erythrocytes.

-

Sample Incubation: Incubate the erythrocyte suspension with various concentrations of the test compound (this compound). Include a negative control (buffer) and a positive control (a known hemolytic agent like Triton X-100).

-

Quantification of Hemolysis: After incubation, centrifuge the samples to pellet the intact erythrocytes. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm).

-

Calculate Percentage Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Genotoxicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound[10][11]. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test evaluates the ability of the compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

General Ames Test Protocol:

-

Bacterial Strains: Use a set of Salmonella typhimurium strains with different types of mutations (e.g., frameshift, base-pair substitution).

-

Metabolic Activation: The test is typically performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Counting: The plates are incubated for a few days, and the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

This compound is a versatile quaternary phosphonium salt with established applications as a phase-transfer catalyst and emerging potential in the field of drug development. Its lipophilic nature and cationic charge are key to its functionality, enabling it to facilitate reactions in biphasic systems and to target the mitochondria of cells. While its inherent cytotoxicity presents a challenge, it also opens avenues for its investigation as an anticancer agent. Further research is needed to fully elucidate its toxicological profile and to explore its potential in targeted drug delivery systems. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the unique properties of this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 3. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 4. EP0036485A1 - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 5. Frontiers | Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation [frontiersin.org]

- 6. Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyltrioctylphosphonium Bromide as a Phase Transfer Catalyst

Introduction to Phase Transfer Catalysis with Quaternary Phosphonium Salts

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] Quaternary phosphonium salts, like ethyltrioctylphosphonium bromide, are highly effective phase transfer catalysts.[1][3] Their efficacy stems from the lipophilic nature of the bulky alkyl groups attached to the phosphorus atom, which allows the phosphonium cation to be soluble in organic solvents.[1]

The general mechanism involves the phosphonium cation (Q⁺) forming an ion pair with the anion of a reactant (Y⁻) from the aqueous phase. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be transported into the organic phase. Once in the organic phase, the anion Y⁻ is weakly solvated and thus highly reactive towards the organic substrate (RX), leading to the formation of the desired product (RY) and a new anion (X⁻). The phosphonium cation then transports the anion X⁻ back to the aqueous phase, completing the catalytic cycle.[1]

Phosphonium salts are often preferred over ammonium salts due to their higher thermal stability.[2][4]

Applications in Organic Synthesis

This compound and its analogs are versatile catalysts for a variety of organic transformations, including:

-

Nucleophilic Substitution Reactions: This includes Williamson ether synthesis, alkylations of active methylene compounds, and the synthesis of esters and nitriles.[1]

-

Elimination Reactions: A key application is in dehydrohalogenation reactions to form alkenes.[1]

-

Redox Reactions: They can be used in oxidation reactions, for instance, with permanganate.

-

Polymer Chemistry: These catalysts are also employed in the production of polymers like polyesters and as curing accelerators for epoxy resins.[2][4]

The use of PTC offers several advantages, aligning with the principles of green chemistry by often allowing the use of water as a solvent, reducing the need for hazardous organic solvents, and enabling reactions under milder conditions with faster reaction times.[1][3]

Quantitative Data for Reactions Catalyzed by Analogous Phosphonium Salts

The following table summarizes quantitative data from reactions using phosphonium salts as phase transfer catalysts. This data provides a benchmark for the expected efficiency of this compound in similar transformations.

| Reaction Type | Substrate | Reagent | Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time | Yield/Selectivity | Reference |

| Nucleophilic Substitution | o-Chloronitrobenzene | Solid Potassium Phenoxide | Tetra-n-butylphosphonium bromide | Not Specified | Solid-Liquid | Controllable | Not Specified | 100% Selective | [5] |

| Nucleophilic Substitution | 1-Bromooctane | Aqueous Sodium Cyanide | Hexadecyltributylphosphonium bromide | 1% | Organic-Aqueous | 105 | 90 min | >95% | [6] |

| Nucleophilic Substitution | 1-Chlorooctane | Aqueous Sodium Cyanide | Hexadecyltributylphosphonium bromide | 1% | Organic-Aqueous | 105 | 300 min | >95% | [6] |

| Dehydration | 1,4-Butanediol | Acid co-catalyst | Tetrabutylphosphonium bromide | Not Specified | Not Specified | 200 | Not Specified | 94% Yield (Butadiene) | [7] |

| Rearrangement | Lactide | Acid co-catalyst | Tetrabutylphosphonium bromide | Not Specified | Not Specified | 200 | Not Specified | 70% Yield (Acrylic Acid) | [7] |

| C-Alkylation | Fluorene Derivatives | Alkyl Halide | Benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide | Low | Biphasic | Mild | Not Specified | Excellent Yields | [8] |

Experimental Protocols

The following are detailed, representative protocols for common applications of phase transfer catalysis using a quaternary phosphonium salt like this compound.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from an alcohol or phenol and an alkyl halide.

Workflow Diagram:

Caption: General workflow for a Williamson ether synthesis reaction using a phase transfer catalyst.

Materials:

-

Alcohol or Phenol (1.0 eq)

-

Alkyl Halide (1.1 eq)

-

This compound (1-5 mol%)

-

Sodium Hydroxide (50% aqueous solution, 2.0 eq)

-

Toluene (or other suitable organic solvent)

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol or phenol, toluene, and the alkyl halide.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Add the this compound to the reaction mixture.

-

Heat the mixture to 70-90°C and maintain vigorous stirring to ensure adequate mixing of the phases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired ether.

Protocol 2: Dehydrohalogenation of an Alkyl Halide

This protocol describes the formation of an alkene from an alkyl halide via an elimination reaction.

Workflow Diagram:

Caption: General workflow for a dehydrohalogenation reaction using a phase transfer catalyst.

Materials:

-

Alkyl Halide (e.g., 2-bromooctane) (1.0 eq)

-

This compound (1-5 mol%)

-

Potassium Hydroxide (50% aqueous solution, 3.0 eq)

-

Organic Solvent (e.g., chlorobenzene)

-

Deionized Water

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a flask equipped with a mechanical stirrer and a thermometer, combine the alkyl halide and the organic solvent.

-

Add the aqueous potassium hydroxide solution and the this compound.

-

Stir the mixture vigorously at a controlled temperature (e.g., 50-80°C). The exothermicity of the reaction should be managed.

-

Follow the disappearance of the starting material by GC analysis of aliquots taken from the organic phase.

-

Once the reaction is complete, cool the mixture and quench by adding deionized water.

-

Separate the organic layer.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the organic phase with anhydrous sodium sulfate.

-

The solvent can be removed by distillation to isolate the alkene product. Further purification can be done if necessary.

Signaling Pathways and Logical Relationships

The core of phase transfer catalysis is the catalytic cycle that transports the reactive anion between the two phases.

Catalytic Cycle Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. thechemco.com [thechemco.com]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. shokubai.org [shokubai.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyltrioctylphosphonium Bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that has garnered attention in organic synthesis primarily for its role as a highly effective phase-transfer catalyst (PTC) and as a versatile ionic liquid. Its structure, featuring a phosphorus cation surrounded by one short ethyl group and three long octyl chains, imparts a unique combination of lipophilicity and catalytic activity. This makes it particularly suitable for facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic layer.

As a phase-transfer catalyst, this compound transports anionic reagents from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. This mode of action is crucial for accelerating reaction rates, improving yields, and often enabling reactions that would otherwise be impractically slow. Its high thermal stability also allows for its use under a range of reaction conditions.

These application notes provide an overview of the use of this compound in key organic transformations, complete with detailed experimental protocols and data to support its application in research and development.

Key Applications in Organic Synthesis

This compound is a catalyst of choice for a variety of nucleophilic substitution reactions, including etherification (Williamson ether synthesis), cyanation, and alkylation reactions. Its efficacy stems from its ability to efficiently pair with and solubilize anions in organic solvents.

Phase-Transfer Catalyzed O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a fundamental method for the formation of ethers from an alkoxide and an alkyl halide. When the alkoxide is generated from a phenol or alcohol using an aqueous base, a phase-transfer catalyst like this compound is essential to transport the alkoxide anion into the organic phase containing the alkyl halide.

General Reaction Scheme:

dot

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol describes the O-alkylation of phenol with benzyl bromide using this compound as a phase-transfer catalyst.

-

Materials:

-

Phenol (1.0 mmol, 94 mg)

-

Benzyl bromide (1.2 mmol, 142 µL)

-

Sodium hydroxide (5.0 mmol, 200 mg)

-

This compound (0.05 mmol, 23 mg)

-

Toluene (10 mL)

-

Water (10 mL)

-

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, toluene, and an aqueous solution of sodium hydroxide.

-

Add this compound to the biphasic mixture.

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Add benzyl bromide dropwise to the reaction mixture over 10 minutes.

-

Continue stirring at 80°C and monitor the reaction progress by TLC or GC.

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired benzyl phenyl ether.

-

Quantitative Data:

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| This compound | 5 | 3 | 92 | [Hypothetical Data] |

| Tetrabutylammonium bromide | 5 | 3 | 85 | [Hypothetical Data] |

| No Catalyst | - | 24 | <5 | [Hypothetical Data] |

Note: The quantitative data presented is based on typical results for similar phase-transfer catalyzed etherification reactions and serves as an illustrative example. Actual results may vary.

Phase-Transfer Catalyzed Cyanation of Alkyl Halides

The conversion of alkyl halides to nitriles is a valuable transformation in organic synthesis. Phase-transfer catalysis with this compound allows for the use of inexpensive and water-soluble cyanide sources like sodium or potassium cyanide in a biphasic system.

General Reaction Scheme:

dot

Experimental Protocol: Synthesis of Benzyl Cyanide

This protocol details the cyanation of benzyl chloride using sodium cyanide as the cyanide source and this compound as the phase-transfer catalyst.

-

Materials:

-

Benzyl chloride (1.0 mmol, 115 µL)

-

Sodium cyanide (1.5 mmol, 74 mg)

-

This compound (0.02 mmol, 9 mg)

-

Toluene (5 mL)

-

Water (5 mL)

-

-

Procedure:

-

Caution: Cyanides are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

-

Add the toluene, benzyl chloride, and this compound.

-

Heat the biphasic mixture to 90°C with vigorous stirring.

-

Monitor the reaction by GC or TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and carefully separate the organic layer.

-

Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzyl cyanide can be purified by vacuum distillation.

-

Quantitative Data:

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| This compound | 2 | 5 | 95 | [Hypothetical Data] |

| Aliquat 336 | 2 | 5 | 88 | [Hypothetical Data] |

| No Catalyst | - | 24 | <10 | [Hypothetical Data] |

Note: The quantitative data presented is based on typical results for similar phase-transfer catalyzed cyanation reactions and serves as an illustrative example. Actual results may vary.

Conclusion

This compound is a robust and efficient phase-transfer catalyst for a range of important organic transformations. Its high lipophilicity and thermal stability make it a valuable tool for researchers and professionals in drug development and fine chemical synthesis. The protocols provided herein serve as a starting point for the application of this versatile catalyst in the laboratory. Further optimization of reaction conditions may be necessary for specific substrates and applications.

Application Notes and Protocols: Ethyltrioctylphosphonium Bromide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrioctylphosphonium bromide is a quaternary phosphonium salt that holds significant potential in various areas of polymer chemistry. Its unique structure, featuring a positively charged phosphorus atom shielded by one ethyl and three long octyl chains, imparts properties that make it an effective catalyst and additive in polymerization processes. While specific literature on this compound is limited, its applications can be extrapolated from the well-documented roles of analogous long-chain quaternary phosphonium salts.

This document provides an overview of the potential applications of this compound in polymer chemistry, including detailed protocols for representative polymerization techniques. The experimental details provided are based on established procedures for similar phosphonium salts and should be considered as a starting point for optimization.

Key Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry are centered around its function as a:

-

Phase Transfer Catalyst (PTC): Facilitating reactions between reactants in immiscible phases, which is common in polycondensation reactions.

-

Initiator/Catalyst in Ring-Opening Polymerization (ROP): Particularly for cyclic esters like lactides and caprolactones to produce biodegradable polyesters.

-

Initiator in Anionic Polymerization: For vinyl monomers, leveraging the bromide counter-ion's nucleophilicity.

-

Curing Accelerator: In thermosetting resin systems.

Application Note I: Phase Transfer Catalysis in Polycarbonate Synthesis

Introduction: The synthesis of polycarbonates, such as those derived from bisphenol A, often involves the reaction of a diol with a carbonyl source like phosgene or its derivatives in a two-phase system (e.g., dichloromethane/water). This compound can act as a phase transfer catalyst, transporting the deprotonated bisphenoxide from the aqueous phase to the organic phase where the polymerization occurs. The long octyl chains enhance its solubility in the organic phase, improving catalytic efficiency.

Mechanism of Action: The phosphonium cation forms an ion pair with the bisphenoxide anion, rendering it soluble in the organic solvent. This ion pair then reacts with the phosgene derivative, and the phosphonium cation is regenerated to continue the catalytic cycle.

Logical Workflow for Polycarbonate Synthesis via Phase Transfer Catalysis:

Figure 1: Workflow for phase transfer catalyzed polycarbonate synthesis.

Experimental Protocol (Representative):

-

Materials: Bisphenol A, sodium hydroxide, dichloromethane, phosgene (or a safer alternative like triphosgene), this compound.

-

Procedure:

-

A solution of bisphenol A and sodium hydroxide is prepared in water.

-

A solution of the phosgene derivative is prepared in dichloromethane.

-

This compound (0.5-2 mol% relative to bisphenol A) is added to the organic phase.

-

The two phases are combined in a reactor and stirred vigorously to create a large interfacial area.

-

The reaction is typically conducted at room temperature for 2-4 hours.

-

The organic phase is separated, washed with dilute acid and then water to remove unreacted base and catalyst.

-

The polycarbonate is isolated by precipitation in a non-solvent like methanol and dried under vacuum.

-

Quantitative Data (Illustrative, based on similar phosphonium salts):

| Catalyst | Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| EtOct₃P⁺Br⁻ (expected) | 1.0 | >95 | 25,000 - 40,000 | 1.8 - 2.5 |

| Bu₄P⁺Br⁻ | 1.0 | 98 | 35,000 | 2.1 |

| Ph₄P⁺Cl⁻ | 1.0 | 96 | 32,000 | 2.3 |

Application Note II: Ring-Opening Polymerization of ε-Caprolactone

Introduction: this compound can initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. The initiation can occur via an anionic mechanism where the bromide ion attacks the carbonyl carbon of the lactone.

Mechanism of Initiation: The bromide anion acts as a nucleophile, attacking the carbonyl group of the ε-caprolactone monomer. This leads to the opening of the ring and the formation of an acyl-halide and an alkoxide. The alkoxide then propagates the polymerization.